2,2-Propanediol, 1,3-dichloro-
Description
Contextualization of Halogenated Propanols in Chemical Synthesis
Halogenated propanols are valuable precursors in the synthesis of numerous commercially significant chemicals. ca.govca.gov Their utility stems from the reactivity of the carbon-chlorine bonds and the hydroxyl group, which allow for a variety of chemical transformations.
A primary application of dichloropropanols is in the production of epichlorohydrin (B41342), a key component in the manufacture of epoxy resins, plastics, and glycerol (B35011). mdpi.comnih.govrsc.org The traditional synthesis of epichlorohydrin often involves the chlorination of glycerol, which can produce a mixture of dichloropropanol (B8674427) isomers, predominantly 1,3-dichloro-2-propanol (B29581) and 2,3-dichloro-1-propanol (B139626). mdpi.comrsc.org Of these, 1,3-dichloro-2-propanol is particularly valued as it can be converted to epichlorohydrin through dehydrochlorination. mdpi.comrsc.org
Furthermore, halogenated propanols are used in the synthesis of other organic compounds. For instance, they have been utilized in the production of 1,2,3-trichloropropane (B165214) and the soil fumigant 1,3-dichloropropene. ca.gov The reactions of halogenated propanols are a subject of ongoing research, with studies exploring their mechanisms and potential applications in creating novel molecules. acs.orgnih.govacs.org The versatility of these compounds makes them a cornerstone in the synthesis of a wide array of industrial and pharmaceutical products. ca.gov
Isomeric Considerations in Dichloropropanol Research
The specific arrangement of the chlorine atoms and the hydroxyl group in dichloropropanols gives rise to several structural isomers, each with distinct physical and chemical properties. chemicalbook.comlibretexts.orgvedantu.com These differences are not merely academic; they have profound implications for the reaction pathways and the ultimate utility of each isomer. The main isomers of dichloropropanol include 1,3-dichloro-2-propanol, 2,3-dichloro-1-propanol, 1,2-dichloro-1-propanol, and the subject of this article, 1,3-dichloro-2,2-propanediol.
The compound 2,2-Propanediol, 1,3-dichloro- is a geminal diol, meaning it has two hydroxyl groups attached to the same carbon atom. wikipedia.org Geminal diols are typically unstable and exist in a reversible equilibrium with their corresponding ketone or aldehyde and water. wikipedia.orgstackexchange.compearson.com In this case, 2,2-propanediol, 1,3-dichloro- is the hydrate (B1144303) of 1,3-dichloroacetone (B141476).
The stability of geminal diols is influenced by the electronic effects of neighboring substituents. stackexchange.comechemi.comquora.com The presence of electron-withdrawing groups, such as the chloromethyl groups in 2,2-propanediol, 1,3-dichloro-, can stabilize the geminal diol form. wikipedia.org Research has been conducted on the kinetics of the reversible hydration of 1,3-dichloroacetone, confirming the formation of 2,2-propanediol, 1,3-dichloro- in solution. acs.orgrsc.orgrsc.org
The table below outlines the properties of 2,2-Propanediol, 1,3-dichloro-.
| Property | Value |
| Chemical Formula | C₃H₆Cl₂O₂ |
| Molecular Weight | 144.99 g/mol |
| SMILES | OC(O)(CCl)CCl |
| CAS Number | 82598-72-9 |
Below is a comparative table of the common isomers of dichloropropanol.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1,3-Dichloro-2-propanol | 96-23-1 | C₃H₆Cl₂O | 128.99 | 174.3 |
| 2,3-Dichloro-1-propanol | 616-23-9 | C₃H₆Cl₂O | 128.99 | 182 |
| 1,3-Dichloropropanol (mixed isomers) | 26545-73-3 | C₃H₆Cl₂O | 128.98 | Not Applicable |
The selection of a specific isomer is critical in synthetic chemistry. For example, the synthesis of epichlorohydrin from glycerol is optimized to favor the formation of 1,3-dichloro-2-propanol. mdpi.comrsc.org The study of each isomer, including the less common ones like 2,2-propanediol, 1,3-dichloro-, is essential for a comprehensive understanding of the chemical landscape of halogenated compounds and their potential applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloropropane-2,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2O2/c4-1-3(6,7)2-5/h6-7H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCFYPFSEIJWLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)(O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335064 | |
| Record name | 2,2-Propanediol, 1,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82598-72-9 | |
| Record name | 2,2-Propanediol, 1,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Synthesis of 1,3-Dichloro-2-propanol (B29581) from Glycerol (B35011) Derivatives
The conversion of glycerol, a byproduct of biodiesel production, into 1,3-dichloro-2-propanol represents a value-added utilization of this renewable feedstock. The process generally involves the hydrochlorination of glycerol using a chlorinating agent, such as hydrochloric acid, often in the presence of a catalyst. ccsenet.org
Hydrochlorination Mechanisms
The hydrochlorination of glycerol to 1,3-dichloro-2-propanol is a multi-step process. Initially, glycerol reacts with a chlorinating agent to form monochloropropanediol (MCP) isomers. Subsequent hydrochlorination of the MCPs yields dichloropropanols, with 1,3-dichloro-2-propanol being a primary product. researchgate.net
Research into the kinetics of this reaction suggests that the direct preparation of 1,3-dichloro-2-propanol from glycerol follows an SN2 (bimolecular nucleophilic substitution) mechanism. acs.orgscribd.com In this proposed mechanism, the hydroxyl groups of glycerol are substituted by chloride ions. The process is influenced by reaction conditions such as temperature and the concentration of reactants.
Catalytic Approaches in 1,3-Dichloro-2-propanol Synthesis
Carboxylic acids, particularly acetic acid, have been effectively utilized as catalysts in the synthesis of 1,3-dichloro-2-propanol from glycerol. acs.orgorgsyn.org The catalyst facilitates the reaction between glycerol and hydrochloric acid. orgsyn.org Studies have shown that in the presence of an acetic acid catalyst, the reaction proceeds efficiently in a batch reactor at temperatures ranging from 363 to 393 K. acs.orgacs.org The concentration of the acetic acid catalyst has been observed to remain relatively constant throughout the reaction. acs.org
Different carboxylic acids have been investigated for their catalytic activity. One study compared the efficacy of acetic acid, propionic acid, lactic acid, and malonic acid, finding that malonic acid provided a higher selectivity towards 1,3-dichloro-2-propanol. researchgate.net
Table 1: Comparison of Carboxylic Acid Catalysts in Glycerol Hydrochlorination
| Catalyst | pKa | Selectivity towards 1,3-dichloro-2-propanol |
|---|---|---|
| Acetic Acid | 4.80 | Good |
| Propionic Acid | 4.76 | Good |
| Lactic Acid | 3.90 | Moderate |
| Malonic Acid | 2.83 | High |
Data compiled from a comparative study on catalytic performance. researchgate.net
Continuous Process Synthesis
The synthesis of 1,3-dichloro-2-propanol from glycerol can be performed as a continuous process. A patented method describes the hydrochlorination of glycerin and/or monochloropropanediols with gaseous hydrogen chloride in the presence of a carboxylic acid catalyst. google.com This process is carried out in at least one continuous reaction zone at temperatures between 70-140°C. A key feature of this method is the continuous removal of reaction water by distillation under reduced pressure, which helps to drive the reaction towards the desired products. google.com
Production of 1,3-Dichloro-2-propanol from Epichlorohydrin (B41342)
An alternative industrial route for the synthesis of 1,3-dichloro-2-propanol involves the reaction of epichlorohydrin with hydrochloric acid. nih.gov This method can also be operated as a continuous process, providing an efficient pathway to the target compound. nih.gov Epichlorohydrin, an epoxide, undergoes ring-opening upon reaction with hydrochloric acid to yield the dichlorohydrin.
Derivatization Pathways for 1,3-Dichloro-2-propanol
1,3-Dichloro-2-propanol serves as a versatile intermediate that can be converted into other valuable chemicals. One significant derivatization is its dehydrochlorination to produce epichlorohydrin, a key component in the manufacture of epoxy resins. researchgate.net This reaction is typically carried out in the presence of a base.
Synthesis of Cyclic Carbonates from 1,3-Dichloro-2-propanol
1,3-Dichloro-2-propanol can be a precursor for the synthesis of cyclic carbonates. A general route for the synthesis of five-membered cyclic carbonates involves the reaction of a halohydrin with carbon dioxide in the presence of a base. mdpi.com In the case of 1,3-dichloro-2-propanol, this would involve the reaction of the hydroxyl group and one of the chloro groups with CO2 to form a cyclic structure. This process is part of a broader field of CO2 utilization in chemical synthesis. researchgate.net The resulting product would be 4-chloro-1,3-dioxolan-2-one. chemsynthesis.comnih.govchemimpex.com
The synthesis of the related compound, 4-(chloromethyl)-1,3-dioxolan-2-one, is achieved through the cycloaddition of carbon dioxide to epichlorohydrin, a reaction that can be catalyzed by various metal complexes. researchgate.net This highlights the reactivity of similar structures in forming cyclic carbonates.
Conversion to Epichlorohydrin
The conversion of 1,3-dichloro-2-propanol (1,3-DCP) to epichlorohydrin is a significant industrial chemical process, primarily achieved through dehydrochlorination. This reaction involves the removal of a molecule of hydrogen chloride from the 1,3-DCP structure, leading to the formation of the epoxide ring of epichlorohydrin. The reaction is typically carried out in the presence of a base.
Commonly used bases for this transformation include sodium hydroxide (B78521) (NaOH) and calcium hydroxide (Ca(OH)₂). daneshyari.comnicl.it The choice of base and reaction conditions can influence the reaction rate, yield, and selectivity. The dehydrochlorination is a fast reaction, and to prevent side reactions such as the hydrolysis of the formed epichlorohydrin, the product is often removed from the reaction mixture as it is formed, for instance, by stripping with steam. nicl.itnih.gov
Kinetic studies have shown that the dehydrochlorination of dichloropropanols can be considered a second-order reaction. kfupm.edu.sa The reactivity of 1,3-dichloro-2-propanol is noted to be significantly higher than its isomer, 2,3-dichloro-1-propanol (B139626), in this process. nih.gov The reaction temperature is a critical parameter, with industrial processes typically operating in the range of 60-80°C. kfupm.edu.sa Optimization of reaction conditions, such as temperature, reactant molar ratio, and reaction time, is crucial for maximizing the yield of epichlorohydrin. For example, one study identified optimal conditions as a temperature of 70°C, a reactant molar ratio of 1:5 (1,3-DCP to NaOH), and a duration of 10 minutes. kfupm.edu.sa
The process can be carried out in various reactor types, including batch, semi-batch, and continuous reactors. researchgate.net Microreactors have also been utilized to study the fast kinetics of this reaction. kfupm.edu.sa The use of a continuous milliscale tubular reactor has been demonstrated for the dehydrochlorination of 1,3-dichloro-2-propanol with sodium hydroxide at temperatures between 30–70°C, with very short residence times of less than 25 seconds. nih.gov
| Parameter | Condition/Value | Source |
|---|---|---|
| Reactants | 1,3-dichloro-2-propanol, Base (e.g., NaOH, Ca(OH)₂) | daneshyari.comnicl.it |
| Reaction Type | Dehydrochlorination | kfupm.edu.sa |
| Typical Temperature Range | 30-80°C | nih.govkfupm.edu.sa |
| Kinetics | Second-order | kfupm.edu.sa |
| Reactor Types | Batch, Continuous tubular, Reaction-stripping column | nih.govresearchgate.net |
Formation of Glycidol (B123203) from Related Chloropropanols
Glycidol is another valuable epoxide that can be synthesized from chloropropanols. The primary precursor for this synthesis is 3-chloro-1,2-propanediol (B139630) (also known as α-monochlorohydrin), which is closely related in structure to 1,3-dichloro-2-propanol. The formation of glycidol from 3-chloro-1,2-propanediol also proceeds via a dehydrohalogenation reaction, where a base is used to remove hydrogen chloride and form the epoxide ring. researchgate.netresearchgate.net This process is analogous to the conversion of 1,3-DCP to epichlorohydrin.
Alternative methods for glycidol synthesis include the epoxidation of allyl alcohol and the hydrolysis of epichlorohydrin. nicl.itresearchgate.netnicl.it The reaction of 3-chloro-1,2-propanediol with a base in an alcoholic solution has been a known method for producing glycidol. researchgate.net More recent approaches have explored the use of bipolar membrane electrodialysis to generate the necessary hydroxide ions in-situ for the dehydrohalogenation of 3-chloro-1,2-propanediol, achieving high conversion and yield. researchgate.netacs.org
Under certain conditions, there can be an interconversion between 3-chloro-1,2-propanediol and glycidol. mdpi.com For instance, under acidic conditions in the presence of chloride, glycidol can be converted to 3-chloro-1,2-propanediol. mdpi.com
Stereoselective Synthesis and Enantiomeric Transformations of Chloropropanols
The production of enantiomerically pure chloropropanols and their derivatives is of significant interest, particularly for the synthesis of chiral pharmaceuticals. Biocatalysis, utilizing enzymes, has emerged as a powerful tool for these stereoselective transformations.
Biocatalytic Approaches for Enantiomer Production
Enzymes have been successfully employed for the kinetic resolution of racemic chloropropanols and for the enantioselective synthesis of their derivatives. For instance, the kinetic resolution of racemic secondary alcohols can be achieved through enzyme-catalyzed reactions such as alcoholysis of their esters. nih.gov Lipases are a commonly used class of enzymes for these resolutions, often catalyzing the acylation or hydrolysis of one enantiomer at a much faster rate than the other, allowing for the separation of the two. almacgroup.commdpi.com
In the context of 1,3-dichloro-2-propanol, biocatalytic methods have been developed to produce enantiopure epichlorohydrin. One such method involves a two-step process using two different enzymes: a haloalcohol dehalogenase and an epoxide hydrolase. daneshyari.com The haloalcohol dehalogenase first catalyzes the conversion of 1,3-dichloro-2-propanol to racemic epichlorohydrin. Subsequently, an enantioselective epoxide hydrolase specifically hydrolyzes one of the epichlorohydrin enantiomers, leaving the other enantiomer in high enantiomeric excess. daneshyari.com
Furthermore, specific bacterial strains, such as Corynebacterium sp. strain N-1074, have been found to contain enzymes that can enantioselectively transform 1,3-dichloro-2-propanol. nih.gov This bacterium possesses two sets of enzymes; one pair that catalyzes the non-stereospecific conversion of 1,3-DCP to epichlorohydrin and then to 3-chloro-1,2-propanediol, and another pair that exhibits considerable enantioselectivity, yielding (R)-rich products. nih.govnih.gov
| Enzyme Class | Application | Example | Source |
|---|---|---|---|
| Haloalcohol Dehalogenase | Conversion of 1,3-DCP to epichlorohydrin | HheC | daneshyari.com |
| Epoxide Hydrolase | Kinetic resolution of racemic epichlorohydrin | - | daneshyari.com |
| Lipase | Kinetic resolution of racemic secondary alcohols | Porcine pancreatic lipase, Pseudomonas fluorescens lipase, Thermomyces lanuginosus lipase | nih.govmdpi.com |
| Dechlorinating/Hydrolyzing Enzymes | Enantioselective transformation of 1,3-DCP | Enzymes from Corynebacterium sp. strain N-1074 | nih.gov |
Enzyme-Catalyzed Stereoinversion Processes
Stereoinversion is a process that converts one enantiomer of a chiral molecule into its opposite enantiomer. This is a highly valuable transformation in asymmetric synthesis as it can theoretically convert a racemic mixture entirely into a single desired enantiomer, overcoming the 50% yield limit of traditional kinetic resolutions.
Enzyme-catalyzed stereoinversion of secondary alcohols can be achieved through a sequence of oxidation and reduction reactions. kfupm.edu.sa A single alcohol dehydrogenase can be used to catalyze both steps. kfupm.edu.sa The process involves the oxidation of the undesired alcohol enantiomer to a prochiral ketone intermediate, followed by a highly stereoselective reduction of the ketone to the desired alcohol enantiomer. kfupm.edu.saresearchgate.net This one-pot, two-step process can be driven by adjusting the concentrations of co-substrates for the oxidation (e.g., acetone) and reduction (e.g., 2-propanol) steps. kfupm.edu.sa
While the direct application of this method to 1,3-dichloro-2-propanol is not extensively detailed in the provided context, the principle is applicable to secondary alcohols in general. The successful stereoinversion of various secondary alcohols using mutant versions of alcohol dehydrogenases, such as those from Thermoanaerobacter ethanolicus, has been demonstrated. kfupm.edu.sa This biocatalytic approach offers an environmentally benign alternative to chemical methods for stereoinversion. kfupm.edu.sa
Chemical Transformation and Degradation Research
Abiotic Degradation Mechanisms of Halogenated Alcohols
The abiotic degradation of halogenated alcohols like 1,3-dichloro-2-propanol (B29581) can occur through several chemical processes, including hydrolysis and photochemical oxidation.
Hydrolysis: 1,3-dichloro-2-propanol can be formed from the degradation of epichlorohydrin (B41342) in aqueous environments, a reaction influenced by the presence of chloride ions. ca.gov The hydrolysis of epichlorohydrin itself can be a source of 1,3-dichloro-2-propanol. ca.govnih.gov The dehydrochlorination of dichloropropanols to form epichlorohydrin has been studied, indicating that this reaction is a second-order kinetic process. researchgate.net
Photochemical Degradation: Studies have demonstrated the photochemical oxidation of 1,3-dichloro-2-propanol in aqueous solutions. nih.govresearchgate.netebi.ac.uk Using UV radiation and hydrogen peroxide as an oxidant, complete degradation of 1,3-dichloro-2-propanol can be achieved. nih.govresearchgate.net The process leads to the formation of intermediates such as 1,3-dichloro-2-propanone, chloroacetyl chloride, chloroacetic acid, formic acid, and acetic acid. nih.govresearchgate.netnih.gov The concentration of the oxidizing agent, hydrogen peroxide, can affect the reaction rate, with higher concentrations potentially slowing it down. nih.govresearchgate.net The use of an immobilized TiO2 photocatalyst in conjunction with UV radiation and H2O2 has also been shown to be effective in the degradation of 1,3-dichloro-2-propanol. researchgate.netnih.gov
The vapor-phase reaction of the isomer 2,3-dichloro-1-propanol (B139626) with photochemically-produced hydroxyl radicals has an estimated atmospheric half-life of about 9 days. echemi.com This suggests that atmospheric photodegradation could be a relevant environmental fate process for dichloropropanols.
Biotransformation and Biodegradation of Dichloropropanols
Microbial activity plays a significant role in the breakdown of dichloropropanols in the environment. Various bacterial strains have been identified that can utilize these compounds as a source of carbon and energy.
The microbial degradation of 1,3-dichloro-2-propanol often involves a sequential enzymatic process. nih.goviarc.fr The initial step is typically the conversion of 1,3-dichloro-2-propanol to epichlorohydrin, followed by the hydrolysis of epichlorohydrin to 3-chloro-1,2-propanediol (B139630). nih.goviarc.frethz.ch
A key enzyme in the degradation of 1,3-dichloro-2-propanol is halohydrin hydrogen-halide-lyase. nih.goviarc.frethz.ch This enzyme catalyzes the dehalogenation of the halohydrin to form an epoxide. nih.gov For instance, in Corynebacterium sp. strain N-1074, two pathways for the degradation of 1,3-dichloro-2-propanol exist, catalyzed by two groups of two isoenzymes. nih.govethz.ch One set of enzymes facilitates the non-stereospecific dechlorination of both (R)- and (S)-enantiomers of 1,3-dichloro-2-propanol into racemic mixtures. nih.goviarc.frethz.ch The other set of enzymes also acts on both enantiomers but produces (R)-rich products. nih.goviarc.frethz.ch The halohydrin dehalogenase from Agrobacterium radiobacter AD1 (HheC) has been purified and shown to have a high affinity for 1,3-dichloro-2-propanol. asm.org
Following the formation of the epoxide intermediate (epichlorohydrin), epoxide hydrolases catalyze its hydrolysis to a diol. nih.goviarc.frethz.ch In Corynebacterium sp. strain N-1074, two distinct epoxide hydrolases, designated as enzyme IIa and enzyme IIb, have been purified. ethz.chnih.gov These enzymes convert epichlorohydrin to 3-chloro-1,2-propanediol, though they exhibit different enzymatic properties. nih.gov While some bacteria, like Arthrobacter sp. strain AD2, can dechlorinate 1,3-dichloro-2-propanol, they may lack epoxide hydrolase activity and are therefore unable to use the compound as a sole carbon source. nih.govethz.ch
The isomer 2,3-dichloro-1-propanol is considered more chemically stable and thus more difficult to degrade than 1,3-dichloro-2-propanol. nih.govnih.gov Nevertheless, several bacterial strains capable of degrading 2,3-dichloro-1-propanol have been isolated. A Pseudomonas sp. was found to convert 2,3-dichloro-1-propanol to 3-chloro-1,2-propanediol, which was then further metabolized. tandfonline.comoup.comtandfonline.com The degradation by this strain was stereospecific. tandfonline.comoup.com Rhizobia, likely belonging to the genus Agrobacterium, have also been isolated and shown to completely mineralize 2,3-dichloro-1-propanol, a process that is significantly influenced by the pH of the environment. nih.govnih.gov
A variety of bacterial strains have been identified with the ability to degrade dichloropropanols. These strains often exhibit different degradation rates and pathways.
| Bacterial Strain | Degraded Compound(s) | Key Enzymes/Pathways | Reference(s) |
| Pseudomonas putida DSM 437 | 1,3-Dichloro-2-propanol | Not specified | srce.hrscispace.com |
| Corynebacterium sp. N-1074 | 1,3-Dichloro-2-propanol | Halohydrin hydrogen-halide-lyase, Epoxide hydrolase | nih.govethz.ch |
| Agrobacterium radiobacter AD1 | 1,3-Dichloro-2-propanol, Epichlorohydrin | Halohydrin hydrogen-halide-lyase (HheC), Epoxide hydrolase | nih.govethz.ch |
| Arthrobacter sp. AD2 | 1,3-Dichloro-2-propanol, 3-chloro-1,2-propanediol | Halohydrin hydrogen-halide-lyase (lacks epoxide hydrolase) | nih.govethz.ch |
| Arthrobacter sp. PY1 | 1,3-Dichloro-2-propanol | 1,3-DCP-degrading enzyme (Deh-PY1) | jst.go.jp |
| Rhizobiaceae group isolates | 1,3-Dichloro-2-propanol | Not specified | nih.govresearchgate.net |
| Pseudomonas sp. | 2,3-Dichloro-1-propanol | Epoxide hydrolase | tandfonline.comoup.comtandfonline.com |
| Agrobacterium sp. (Rhizobium subdivision) | 2,3-Dichloro-1-propanol | Dehalogenase | nih.govnih.gov |
| Dokdonella sp. TS32 | 1,4-Dioxane and other compounds | Tetrahydrofuran/dioxane monooxygenase | nih.gov |
| Burkholderia sp. F25 | Diffusible signal factor | Not specified | frontiersin.org |
Microbial consortia have also been shown to be effective in degrading 1,3-dichloro-2-propanol, sometimes exhibiting higher degradation rates than single strains, suggesting mutualistic interactions. nih.gov For example, a consortium enriched by batch methods showed a degradation rate of 74 mg/L/day, while isolated single species from the same enrichment had lower rates of up to 45 mg/L/day. nih.govresearchgate.net
Microbial Degradation Pathways of 1,3-Dichloro-2-propanol
Environmental Fate and Persistence Considerations for Halogenated Propanols
Halogenated organic compounds, including halogenated propanols, are recognized for their potential persistence in the environment. chromatographyonline.comnih.gov Their chemical stability, a desirable trait for many industrial applications, contributes to their longevity in various environmental compartments. chromatographyonline.com This persistence can lead to long-term exposure and potential bioaccumulation in the food chain. chromatographyonline.comnih.gov
The environmental fate of halogenated propanols is influenced by several factors, including their physical-chemical properties and susceptibility to degradation processes. For instance, 1,3-dichloro-2-propanol can be formed from the degradation of epichlorohydrin in water, especially in the presence of chloride ions. ca.gov It can also be released into the environment through industrial effluents, such as those from pulp mills. ca.gov
Furthermore, 1,3-DCP is a thermal degradation product of the flame retardant tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP). ca.govresearchgate.net The widespread use of TDCPP in consumer products like fabrics and polyurethane foam presents a potential source of 1,3-DCP in the environment. ca.gov
The hydrolysis of halogenated aliphatic compounds is a key degradation pathway. The rate of hydrolysis can vary significantly depending on the specific structure of the compound. epa.gov For polyhalogenated propanes, the distribution of degradation products will depend on the relative rates of nucleophilic substitution and dehydrohalogenation reactions, the latter of which is pH-dependent. epa.gov
Advanced Analytical Methodologies for Dichloropropanol Research
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental in the analysis of 1,3-dichloro-2-propanol (B29581), providing the necessary separation from complex matrices for accurate identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary technique for the determination of 1,3-dichloro-2-propanol in diverse samples, including water and foodstuffs nih.govresearchgate.netnih.gov. The volatility of 1,3-dichloro-2-propanol makes it well-suited for GC analysis. For aqueous samples, a common preparatory step involves extraction with a solvent such as ethyl acetate, followed by filtration and analysis nih.govresearchgate.netnih.gov. To enhance sensitivity and specificity, derivatization is often employed. Reagents like heptafluorobutyrylimidazole (HFBI) or heptafluorobutyric anhydride (HFBA) are used to create derivatives with higher molecular weights and better chromatographic properties researchgate.net. These derivatization techniques are advantageous for simultaneous analysis with other chloropropanols, like 3-monochloro-1,2-propanediol (3-MCPD), and offer high specificity in mass spectrometric detection due to higher mass fragments nih.gov.
The use of a deuterium-labeled internal standard, such as 1,3-dichloro-2-propanol-d5, is a common practice to ensure precise quantification by correcting for variations during sample preparation and injection nih.govresearchgate.net. In terms of analytical performance, GC-MS methods have demonstrated low limits of detection (LOD) and quantification (LOQ), often in the nanogram per gram (ng/g) or microgram per liter (µg/L) range, depending on the matrix and specific method nih.govd-nb.info. For instance, in the analysis of various foodstuffs, LODs for 1,3-dichloro-2-propanol were reported to be in the range of 1.06 to 3.15 ng/g d-nb.info.
Interactive Data Table: GC-MS Method Parameters for 1,3-dichloro-2-propanol Analysis
| Parameter | Description | Reference |
| Sample Matrix | River Water | nih.govresearchgate.netnih.gov |
| Extraction Solvent | Ethyl Acetate | nih.govresearchgate.netnih.gov |
| Derivatization Agent | Heptafluorobutyric Anhydride (HFBA) | researchgate.net |
| Internal Standard | 1,3-DCP-d5 | nih.govresearchgate.net |
| Limit of Detection (LOD) | 1.06 - 3.15 ng/g (in various foods) | d-nb.info |
| Quantifier Ions (m/z) | 79, 81 | nih.gov |
Headspace GC-MS is a particularly advantageous technique for the analysis of volatile compounds like 1,3-dichloro-2-propanol in complex matrices such as soy sauce nih.gov. This method requires minimal sample preparation, which reduces the potential for analyte loss and contamination nih.gov. The sample is typically sealed in a vial and heated to allow the volatile analytes to partition into the headspace gas, which is then injected into the GC-MS system researchgate.net. The advantages of this approach include its rapidity and high sensitivity nih.gov.
An automated headspace GC-MS technique incorporating cryogenic trapping and a deuterium-labeled internal standard has been successfully developed for the analysis of 1,3-dichloro-2-propanol in soy sauce and similar products nih.gov. This method achieved a very low limit of detection of 0.003 mg/kg nih.gov. The use of an internal standard is crucial for accuracy, and the test portion is often mixed with the internal standard and ammonium sulfate in a sealed headspace vial before analysis nih.gov.
The detection of fatty acid esters of 1,3-dichloro-2-propanol is a more complex analytical challenge. These esters are non-volatile and cannot be directly analyzed by GC-MS. The common analytical strategy involves an indirect approach where the "bound" 1,3-dichloro-2-propanol is released from its esterified form through a hydrolysis or transesterification reaction. Following this cleavage step, the freed 1,3-dichloro-2-propanol can then be extracted and analyzed using standard GC-MS methods as described above. This indirect determination provides a measure of the total 1,3-dichloro-2-propanol content, including both its free and esterified forms.
High-Performance Liquid Chromatography (HPLC) for Stereoisomers
1,3-dichloro-2-propanol possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. The separation of these stereoisomers is important as they may exhibit different biological activities. High-performance liquid chromatography (HPLC) is a powerful technique for chiral separations.
Direct separation of the enantiomers of 1,3-dichloro-2-propanol on a chiral stationary phase (CSP) can be challenging. Research on the closely related compound, (RS)-1-bromo-3-chloro-2-propanol, indicated that direct resolution of its enantiomers using various reversed and normal phase chiral columns was not successful researchgate.net.
A more effective approach for the HPLC separation of such chiral compounds often involves derivatization with a chiral derivatizing agent to form diastereomers researchgate.net. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column researchgate.net. For example, the phenoxy derivatives of (RS)-1-bromo-3-chloro-2-propanol were successfully separated on a normal phase column researchgate.net. This indirect approach is a common strategy when direct chiral separation is difficult to achieve. The choice of the chiral derivatizing agent is critical and depends on the functional groups present in the analyte.
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of 1,3-dichloro-2-propanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For 1,3-dichloro-2-propanol, the ¹H NMR spectrum provides key information. The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to appear as a multiplet due to coupling with the protons on the adjacent chloromethyl groups (CH₂Cl). The protons of the two CH₂Cl groups would also appear as multiplets.
Interactive Data Table: ¹H NMR Spectral Data for 1,3-dichloro-2-propanol
| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| CH-OH | ~4.07 | Quintet | 5.2 Hz |
| CH₂Cl | ~3.70 | Doublet | 5.2 Hz |
| OH | ~2.60 | Singlet (broad) | N/A |
Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and instrument.
The ¹³C NMR spectrum of 1,3-dichloro-2-propanol is expected to show two distinct signals due to the molecule's symmetry. The two chloromethyl carbons (CH₂Cl) are chemically equivalent and would produce a single signal, while the carbon attached to the hydroxyl group (CH-OH) would produce a separate signal at a different chemical shift. The chemical shifts are influenced by the electronegativity of the attached atoms; the carbon atom bonded to the oxygen of the hydroxyl group will be shifted further downfield compared to the carbons bonded to chlorine.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. While specific experimental IR spectra for 1,3-dichloro-2,2-propanediol are not widely available, a detailed analysis of its molecular structure allows for the prediction of its characteristic absorption bands. The primary functional groups in 1,3-dichloro-2,2-propanediol are the hydroxyl (-OH) groups, the carbon-chlorine (C-Cl) bonds, and the alkane backbone (C-H and C-C bonds).
The most distinguishable feature in the predicted spectrum of this compound would be a very strong and broad absorption band in the 3200–3550 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of hydrogen-bonded hydroxyl groups. msu.eduspecac.com The presence of two hydroxyl groups (a geminal diol structure) promotes intermolecular hydrogen bonding, which typically broadens this peak. msu.edu Research on related chlorinated alcohols, such as 1,3-dichloro-2-propanol, also shows a broad and intense band around 3400 cm⁻¹ due to strong intermolecular interactions. researchgate.net
Absorptions corresponding to the carbon-hydrogen (C-H) stretching of the sp³ hybridized carbons are expected to appear as strong, sharp peaks in the region of 2850–3000 cm⁻¹. The stretching vibrations of the carbon-oxygen (C-O) bonds from the two hydroxyl groups are predicted to produce strong absorptions in the 1000–1250 cm⁻¹ range. For a related compound, 3-chloro-1,2-propanediol (B139630), C-O stretching bands were observed at 1087.85 cm⁻¹ and 1045.42 cm⁻¹. biointerfaceresearch.com For 1,3-dichloro-2,2-propanediol, being a geminal diol, symmetric and asymmetric stretching modes of the C(OH)₂ group could result in distinct bands within this region. rsc.orgresearchgate.net
The carbon-chlorine (C-Cl) stretching vibrations are anticipated in the fingerprint region of the spectrum, typically between 550 and 850 cm⁻¹. orgchemboulder.comlibretexts.org These absorptions can be of variable intensity and may be coupled with other vibrational modes, making definitive assignment complex without computational analysis. Additionally, C-H wagging from the -CH₂Cl groups can be expected between 1150 and 1300 cm⁻¹. orgchemboulder.comscribd.com
The table below summarizes the predicted characteristic IR absorption bands for 1,3-dichloro-2,2-propanediol based on its functional groups and data from analogous compounds.
Interactive Table: Predicted IR Absorption Bands for 1,3-dichloro-2,2-propanediol
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Appearance |
| 3200–3550 | O-H (Alcohol) | Stretching (H-bonded) | Strong | Broad |
| 2850–3000 | C-H (Alkane) | Stretching | Strong to Medium | Sharp |
| 1350–1470 | C-H (Alkane) | Bending (Scissoring/Bending) | Medium to Weak | Sharp |
| 1150–1300 | C-H (in -CH₂Cl) | Wagging | Medium | Sharp |
| 1000–1250 | C-O (Diol) | Stretching | Strong | Sharp |
| 550–850 | C-Cl (Alkyl Halide) | Stretching | Medium to Strong | Sharp |
Computational Chemistry and Theoretical Studies on Dichloropropanols
Molecular Modeling and Electronic Structure Calculations
Detailed molecular modeling and electronic structure calculations specifically for 2,2-propanediol, 1,3-dichloro- are not extensively available in the public domain literature. While computational studies have been conducted on the hydration of its parent ketone, 1,3-dichloroacetone (B141476), these have primarily focused on the thermodynamics and kinetics of the reaction rather than a detailed analysis of the resulting gem-diol's electronic structure. rsc.orgicm.edu.ploberlin.edursc.orgnsf.govresearchgate.net
For instance, computational models have been employed to accurately predict the free energies of hydration for various carbonyl compounds, including 1,3-dichloroacetone. oberlin.edunsf.gov These models are crucial for understanding the equilibrium between the ketone and its hydrated form, 2,2-propanediol, 1,3-dichloro-. One study utilized computational methods to investigate the β-deuterium isotope effects in a reaction that was compared to the hydration of 1,3-dichloroacetone. icm.edu.pl Another research effort employed Density Functional Theory (DFT) to analyze a composite material made from chitosan (B1678972) and 1,3-dichloroacetone, but this did not involve an in-depth study of the isolated diol molecule. mdpi.com
Despite the lack of specific studies on the electronic structure of 2,2-propanediol, 1,3-dichloro-, general principles of computational chemistry suggest that its geometry would be a tetrahedral arrangement around the central carbon atom (C2). The electronic properties would be significantly influenced by the presence of two electron-withdrawing chlorine atoms and two hydroxyl groups. These substituents would create a complex electrostatic potential surface, with regions of positive and negative potential that dictate the molecule's intermolecular interactions.
Further theoretical investigations would be necessary to provide quantitative data on bond lengths, bond angles, molecular orbital energies, and the electrostatic potential map of 2,2-propanediol, 1,3-dichloro-. Such studies would offer a deeper understanding of its stability, reactivity, and potential interactions with other chemical species.
Reaction Thermochemistry Analysis
The thermochemistry of the formation of 2,2-propanediol, 1,3-dichloro- via the reversible hydration of 1,3-dichloroacetone has been a subject of experimental and theoretical interest. The reaction involves the addition of a water molecule to the carbonyl group of 1,3-dichloroacetone to form the corresponding gem-diol.
The National Institute of Standards and Technology (NIST) provides a standard enthalpy of reaction (ΔrH°) for this process in a dioxane solvent. nist.gov This value was determined by Bell and Sorensen in 1972 through spectrophotometric studies at various temperatures. rsc.org Their work also reported the entropy of hydration.
The thermodynamic parameters for the reversible hydration of 1,3-dichloroacetone are summarized in the table below.
| Thermodynamic Parameter | Value | Units | Conditions | Reference |
| Enthalpy of Reaction (ΔrH°) | 28.5 ± 0.5 | kJ/mol | Liquid phase; Dioxane solvent | nist.gov |
| Enthalpy of Hydration (ΔH) | -30.1 ± 0.8 | kJ/mol | Aqueous Dioxan | rsc.org |
| Entropy of Hydration (ΔS) | -113 ± 3 | J K⁻¹ mol⁻¹ | Aqueous Dioxan | rsc.org |
The negative enthalpy of hydration indicates that the formation of 2,2-propanediol, 1,3-dichloro- from 1,3-dichloroacetone and water is an exothermic process, releasing heat. rsc.org The negative entropy change signifies a decrease in disorder as two molecules (the ketone and water) combine to form a single molecule (the diol). rsc.org The magnitude of this entropy change can be statistically interpreted. rsc.org
The equilibrium of this hydration reaction is influenced by the solvent. Studies have shown that the hydration equilibrium constants are higher in the presence of surfactants like Aerosol-OT compared to water-dioxan mixtures. rsc.org
These thermochemical data are fundamental for predicting the extent of hydration of 1,3-dichloroacetone under various conditions and for understanding the stability of 2,2-propanediol, 1,3-dichloro-.
Research on Industrial and Emerging Applications of Dichloropropanols
Role of 1,3-Dichloro-2-propanol (B29581) as a Chemical Intermediate
1,3-Dichloro-2-propanol (1,3-DCP), a chlorinated organic compound, serves as a crucial building block and intermediate in the chemical industry. lookchem.com Its high reactivity, stemming from the presence of two chlorine atoms and a hydroxyl group, allows it to be a versatile precursor for a variety of other chemicals. bloomtechz.com It is a high-production-volume chemical primarily utilized as an intermediate in the manufacturing of other commercially significant compounds. ca.gov The strategic position of its functional groups makes it a key starting material in the synthesis of epoxides, polymers, pharmaceuticals, and other fine chemicals. ca.govca.govsolubilityofthings.com
A primary industrial application of 1,3-dichloro-2-propanol is its role as a key intermediate in the production of epichlorohydrin (B41342). ca.govnih.gov Epichlorohydrin is a major raw material for manufacturing epoxy resins, which are widely used as adhesives, coatings, and composite materials. ca.gov The conversion of 1,3-DCP to epichlorohydrin typically involves a dehydrochlorination reaction in an alkaline solution, which forms the reactive epoxide ring. bloomtechz.com
Beyond epoxy resins, 1,3-DCP is implicated in the synthesis of a broader range of polymers and resins. It is a precursor for producing 1,2,3-trichloropropane (B165214), which itself is a chemical intermediate used in polymer manufacturing. ca.gov The hydrolysis of dichlorohydrins has also been a route for the production of synthetic glycerol (B35011), a component in various polymers. nih.govsigmaaldrich.com Furthermore, 1,3-DCP can be used to synthesize specific phosphate (B84403) ester compounds, such as tris(1,3-dichloro-2-propyl) phosphate (TDCPP), which have been used as flame retardants in polyurethane foams, plastics, and textiles. bloomtechz.comca.gov It also serves as a solvent for hard resins and nitrocellulose. nih.gov
| Product Derived from 1,3-Dichloro-2-propanol | End-Use/Application Area |
| Epichlorohydrin | Production of epoxy glues and resins, plastics, elastomers. ca.gov |
| 1,2,3-Trichloropropane | Intermediate for polymer manufacture. ca.gov |
| Synthetic Glycerol | Component in various polymers. nih.govsigmaaldrich.com |
| Phosphate Ester Compounds (e.g., TDCPP) | Flame retardants for plastics, coatings, rubber, polyurethane foam. bloomtechz.comca.gov |
| Epoxy Resins | Adhesives, coatings, industrial applications. ca.govsigmaaldrich.com |
The utility of 1,3-dichloro-2-propanol extends broadly within organic synthesis, where it serves as a versatile starting material for numerous compounds. Its most significant role is the synthesis of epichlorohydrin, a cornerstone intermediate for many other chemical products. nih.gov
1,3-DCP is also a direct precursor to other valuable chemicals. For instance, its dehydration using phosphoryl chloride yields 1,3-dichloropropene, a compound historically used as a soil fumigant. ca.govnih.govsigmaaldrich.com Chlorination of 1,3-DCP can produce 1,2,3-trichloropropane. nih.gov The compound is also employed in the synthesis of pharmaceuticals and agrochemicals, where its structure can be modified to create complex target molecules. lookchem.combloomtechz.comsolubilityofthings.com
Specific documented reactions highlight its versatility:
Oxidation: Depending on the oxidizing agent, 1,3-DCP can be converted to α,α'-dichloroacetone (using sodium dichromate and sulfuric acid) or chloroacetic acid (using concentrated sulfuric acid). bloomtechz.com
Cyclization: It can be used as a reactant to synthesize hydroxyl-N-tosylcyclams through a cyclization reaction catalyzed by sodium ethoxide. sigmaaldrich.com
Etherification: Heating 1,3-DCP in an excess of ethanol (B145695) and sodium hydroxide (B78521) solution results in the formation of 1,3-diethoxy-2-propanol. bloomtechz.com
| Compound Synthesized from 1,3-Dichloro-2-propanol | Synthesis Method/Reagents | Application of Product |
| Epichlorohydrin | Dehydrochlorination (e.g., with alkali). bloomtechz.com | Chemical intermediate for glycerol, resins, pharmaceuticals. ca.govca.gov |
| 1,3-Dichloropropene | Dehydration (e.g., with phosphoryl chloride). nih.gov | Soil fumigant. ca.govsigmaaldrich.com |
| 1,2,3-Trichloropropane | Chlorination (e.g., with phosphorous pentachloride). nih.gov | Chemical intermediate. ca.gov |
| Synthetic Glycerol | Hydrolysis. nih.govsigmaaldrich.com | Industrial and pharmaceutical uses. ca.gov |
| α,α'-Dichloroacetone | Oxidation (with sodium dichromate/sulfuric acid). bloomtechz.com | Organic synthesis. |
| Hydroxyl-N-tosylcyclams | Cyclization with di(poly)-N-tosylamides. sigmaaldrich.com | Complexing agents. |
| 1,3-Diethoxy-2-propanol | Reaction with ethanol and sodium hydroxide. bloomtechz.com | Organic synthesis. |
Green Chemistry Approaches in Dichloropropanol (B8674427) Production and Utilization
In response to growing environmental concerns and the principles of sustainable chemistry, significant research has focused on developing greener routes for the production and utilization of 1,3-dichloro-2-propanol. 888chem.com A major advancement is the shift from traditional petrochemical feedstocks to renewable resources, specifically crude glycerol. researchgate.netscispace.com
Crude glycerol is a major byproduct of the biodiesel industry, and its oversupply has driven research into valorization pathways. researchgate.net One such pathway is the direct hydrochlorination of glycerol to produce dichloropropanols. researchgate.net This process is considered a key step in creating "bio-epichlorohydrin," thus linking renewable feedstocks to the valuable polymer market. This route avoids the traditional, less sustainable process that starts with the high-temperature chlorination of propylene (B89431). researchgate.netgoogle.com
Key research findings in green production methods include:
Catalysis: Acetic acid has been identified as an effective and simple catalyst for the hydrochlorination of glycerol to 1,3-DCP. acs.orggoogle.com Kinetic studies have been performed to optimize reaction conditions and understand the SN2 reaction mechanism involved. acs.org Heteropolyacids have also been studied as effective catalysts for this transformation. researchgate.net
Process Intensification: Continuous reaction processes have been developed where glycerol is reacted with gaseous hydrogen chloride. google.com These methods often involve the continuous removal of reaction water via distillation at reduced pressure, which drives the reaction forward and improves efficiency, a core principle of green engineering. google.com
Biocatalysis: Biocatalysts are being explored for specific transformations, such as the synthesis of chiral (R)-Epichlorohydrin from 1,3-DCP, offering a route to enantiomerically pure products under mild conditions. sigmaaldrich.com
The utilization of 1,3-DCP derived from glycerol exemplifies a green chemistry approach by converting a low-value byproduct into a high-value chemical intermediate, contributing to the economic viability and sustainability of the biodiesel industry. scispace.comresearchgate.net
| Feature | Traditional Production Route | Green Production Route |
| Starting Material | Propylene (from fossil fuels). researchgate.netgoogle.com | Glycerol (byproduct of biodiesel). researchgate.netscispace.comresearchgate.net |
| Key Process Steps | High-temperature chlorination of propylene to allyl chloride, followed by chlorohydrination. researchgate.netgoogle.com | Direct hydrochlorination of glycerol. researchgate.netacs.org |
| Catalysts | Chlorine, water. google.com | Carboxylic acids (e.g., acetic acid), heteropolyacids. researchgate.netacs.orggoogle.com |
| Sustainability Aspect | Relies on non-renewable petrochemicals; can have low yield in initial steps. researchgate.netgoogle.com | Utilizes a renewable feedstock; valorizes an industrial byproduct. scispace.comresearchgate.net |
Enzymology and Biochemical Mechanisms of Chloropropanol Transformation
Epoxide Hydrolase Activities in Biotransformation
Following the formation of an epoxide intermediate by dehalogenases, epoxide hydrolases (EHs) play a crucial role in the next stage of biotransformation. ucdavis.edu These enzymes catalyze the hydrolysis of the reactive epoxide ring by adding a water molecule, resulting in the formation of a corresponding diol. semanticscholar.org This hydration step is a key detoxification mechanism, as epoxides are often highly reactive and can bind to cellular macromolecules like DNA and proteins, leading to toxicity. ucdavis.edusemanticscholar.org
The mechanism of epoxide hydrolysis involves the activation of a water molecule to break the C-O bond of the epoxide ring, yielding a less reactive diol. semanticscholar.org In mammals and other organisms, several forms of epoxide hydrolases exist, including microsomal (mEH) and soluble (sEH) forms, which are involved in detoxifying xenobiotics and metabolizing endogenous signaling molecules. ucdavis.edutaylorandfrancis.com
In the biotransformation pathway of 1,3-dichloro-2-propanol (B29581) in Corynebacterium sp. N-1074, the transiently formed epichlorohydrin (B41342) is hydrolyzed to 3-chloro-1,2-propanediol (B139630) (MCP). nih.gov The cell extract of this bacterium contains two distinct ECH-hydrolyzing activities, designated as fractions IIa and IIb. nih.gov
Enzyme IIa (Epoxide Hydrolase A): This enzyme exhibits low enantioselectivity. nih.gov It is structurally different from Epoxide Hydrolase B. ethz.ch
Enzyme IIb (Epoxide Hydrolase B): This enzyme shows considerable enantioselectivity in its hydrolyzing activity. nih.gov
The combined action of a dehalogenase and an epoxide hydrolase creates a synthetic pathway for the degradation of chlorinated pollutants. For example, a pathway involving a haloalkane dehalogenase (DhaA), a haloalcohol dehalogenase (HheC), and an epoxide hydrolase (EchA) has been engineered for the biodegradation of 1,2,3-trichloropropane (B165214), which proceeds via intermediates like 2,3-dichloropropane-1-ol and epichlorohydrin. researchgate.net However, some bacteria, like Arthrobacter sp. strain AD2, can dechlorinate DCP but lack epoxide hydrolase activity, preventing them from using the compound as a sole carbon source. ethz.chiarc.fr
Stereospecificity and Enantioselectivity of Enzymes
The enzymes involved in chloropropanol (B1252657) transformation often exhibit significant stereospecificity and enantioselectivity, which determines the chirality of the final products. This property is of great interest for the biotechnological production of optically active compounds. tandfonline.com
In the case of Corynebacterium sp. strain N-1074, the two parallel pathways for 1,3-dichloro-2-propanol (DCP) degradation show distinct stereochemical outcomes. ethz.ch
The pathway catalyzed by Enzymes Ia (dehalogenase) and IIa (epoxide hydrolase) is largely non-stereospecific. nih.gov These enzymes act on both (R)- and (S)-enantiomers of the substrates to produce racemic or near-racemic mixtures of the products. ethz.chiarc.fr
The pathway involving Enzymes Ib (dehalogenase) and IIb (epoxide hydrolase) is considerably enantioselective. nih.gov This pathway converts the prochiral DCP into (R)-rich products, specifically (R)-3-chloro-1,2-propanediol. nih.govethz.ch Fraction Ib produces R-rich epichlorohydrin, which is then acted upon by the similarly selective fraction IIb. nih.gov
This enantioselectivity is not universal across all microorganisms. For example, a dehalogenase from a Rhizobium species that degrades 2,3-dichloro-1-propanol (B139626) was found to be non-stereoselective, acting on both (R)- and (S)-enantiomers of 3-chloro-1,2-propanediol. nih.gov In contrast, studies with Saccharomyces cerevisiae showed a preference for transforming the (S)-enantiomer of 3-MCPD over the (R)-enantiomer. acs.org The access tunnels to the active site of dehalogenases play a significant role in determining substrate specificity and enantioselectivity, and these can be modified through protein engineering to enhance activity towards specific substrates. nih.govmdpi.com
Table 2: Enantioselectivity of Enzyme Pathways in Corynebacterium sp. N-1074
| Enzyme Pathway | Dehalogenase Fraction | Epoxide Hydrolase Fraction | Enantioselectivity | Product Outcome from 1,3-DCP |
|---|---|---|---|---|
| Pathway 1 | Ia | IIa | Low / Non-stereospecific | Racemic 3-chloro-1,2-propanediol |
| Pathway 2 | Ib | IIb | High / Considerable | (R)-rich 3-chloro-1,2-propanediol |
This table illustrates the different stereochemical outcomes of the two enzymatic pathways for 1,3-dichloro-2-propanol transformation in Corynebacterium sp. strain N-1074. Data sourced from nih.govethz.chiarc.fr.
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| 1,3-dichloro-2-propanol | DCP |
| 2,3-dichloro-1-propanol | 2,3-DCP |
| 3-chloro-1,2-propanediol | MCP |
| Epichlorohydrin | ECH |
| 1,2,3-trichloropropane | TCP |
| 2,3-dichloropropane-1-ol | - |
| Glycerol (B35011) | - |
| Glycidol (B123203) | GDL |
| Dichloroacetone | - |
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–65°C | Maximizes α,γ-DCH selectivity |
| HCl:Glycerol Ratio | 2:1 | Reduces 1-monochlorohydrin formation |
| Residence Time | 4–6 hours | Balances conversion and side reactions |
Advanced: How can kinetic modeling resolve contradictions in reported thermodynamic data for 1,3-dichloro-2-propanol?
Answer:
Discrepancies in thermodynamic properties (e.g., ΔfH°liquid = -385 ± 1 kJ/mol vs. -1700 ± 1 kJ/mol for combustion) often arise from experimental methods (e.g., calorimetry vs. computational models). Researchers should:
Validate experimental conditions: Ensure purity of samples (≥99%) to avoid solvent interference .
Cross-reference techniques: Compare gas chromatography (GC) retention times with mass spectrometry (MS) fragmentation patterns to confirm structural integrity .
Apply ab initio calculations: Use density functional theory (DFT) to reconcile empirical and theoretical ΔfH values .
Basic: What analytical methods are recommended for detecting trace 1,3-dichloro-2-propanol in aqueous matrices?
Answer:
Solid-phase microextraction (SPME) coupled with GC-MS is the gold standard. Key steps:
Q. Table 2: SPME-GC-MS Parameters
| Parameter | Setting | Purpose |
|---|---|---|
| Derivatization Agent | BSTFA | Enhances volatility |
| Extraction Time | 30 min | Balances sensitivity and throughput |
| Column | DB-5MS (30 m) | Separates chlorinated isomers |
Advanced: How can researchers mitigate matrix interference in environmental samples containing 1,3-dichloro-2-propanol?
Answer:
Co-eluting contaminants (e.g., 2,3-dichloropropanol) require:
Chromatographic optimization: Adjust gradient elution in HPLC or GC temperature ramps to resolve overlapping peaks.
Isotope dilution: Use deuterated internal standards (e.g., 1,3-propanediol-d8) to correct for matrix effects .
Multivariate analysis: Apply PCA or PLS regression to spectral data for deconvoluting overlapping signals .
Basic: What safety protocols are critical for handling 1,3-dichloro-2-propanol in lab settings?
Answer:
- Ventilation: Use fume hoods to limit inhalation exposure (TLV: 1 ppm).
- PPE: Nitrile gloves and aprons prevent dermal contact (skin irritation risk: R38 ).
- Waste disposal: Neutralize chlorinated waste with alkaline hydrolysis (pH >12) before disposal .
Advanced: What strategies improve the enantiomeric purity of 1,3-dichloro-2-propanol derivatives for pharmaceutical applications?
Answer:
- Chiral catalysts: Use Ru-BINAP complexes for asymmetric hydrogenation of prochiral intermediates.
- Chromatographic resolution: Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers with >98% ee .
- Crystallization-induced diastereomer resolution: Exploit solubility differences in racemic mixtures .
Basic: How are thermodynamic properties (e.g., ΔfH, ΔcH) experimentally determined for 1,3-dichloro-2-propanol?
Answer:
- Combustion calorimetry: Measure heat release in oxygen bomb calorimeters (uncertainty ±0.5 kJ/mol) .
- Vapor pressure measurements: Use static or dynamic methods to derive enthalpy of vaporization.
- DSC/TGA: Differential scanning calorimetry quantifies phase transitions and decomposition thresholds .
Advanced: How do solvent effects influence the reaction mechanism of 1,3-dichloro-2-propanol in nucleophilic substitutions?
Answer:
Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions, while protic solvents (e.g., H2O) favor SN1 pathways. Computational studies (e.g., COSMO-RS) model solvent polarity effects on activation energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
